
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl-d4)glutaric Acid is a labelled analogue of 3-(4-Chlorophenyl)glutaric Acid, which is an impurity of Baclofen . Baclofen is an agonist of the GABAB receptor and could be effective as a skeletal muscle relaxant .
Molecular Structure Analysis
The molecular formula of 3-(4-Chlorophenyl-d4)glutaric Acid is C11H7D4ClO4 . The InChI key is URXVLIVRJJNJII-RHQRLBAQSA-N .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl-d4)glutaric Acid is a light-yellow solid . It is soluble in DMSO and Methanol . The melting point is between 159-161 °C .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt can be achieved through the following steps:", "Starting Materials": [ "4-Chlorobenzaldehyde-d4", "Ethyl Acetoacetate", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Chlorobenzaldehyde-d4 is reacted with ethyl acetoacetate in the presence of sodium methoxide to yield 3-(4-Chlorophenyl-d4)-3-oxobutanoic acid ethyl ester.", "Step 2: The resulting ester is then reduced using sodium borohydride in methanol to produce 3-(4-Chlorophenyl-d4)-3-hydroxybutanoic acid ethyl ester.", "Step 3: The ester is then hydrolyzed using sodium hydroxide in water to yield 3-(4-Chlorophenyl-d4)-3-hydroxybutanoic acid.", "Step 4: The final step involves the neutralization of the acid using hydrochloric acid and subsequent formation of the sodium salt by reacting with sodium hydroxide in water." ] } | |
Número CAS |
1346600-25-6 |
Nombre del producto |
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt |
Fórmula molecular |
C10H10ClNaO3 |
Peso molecular |
240.651 |
Nombre IUPAC |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
Clave InChI |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Sinónimos |
4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid-d4 Sodium; β-(p-Chlorophenyl-d4)-γ-hydroxybutyric Acid Sodium; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




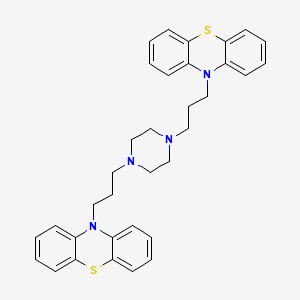
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
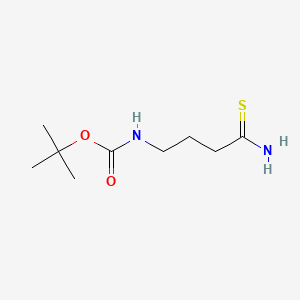
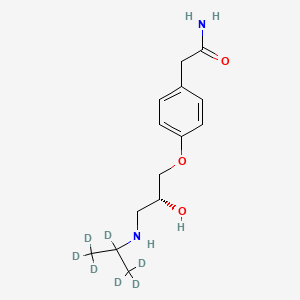
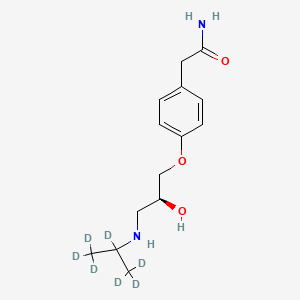
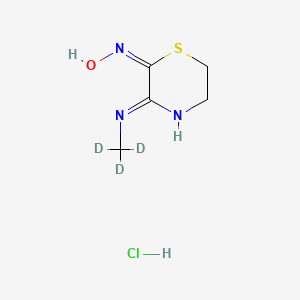


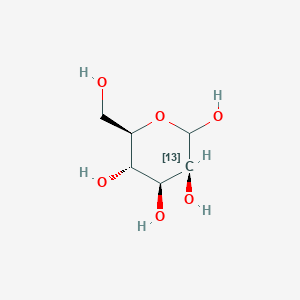
![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)